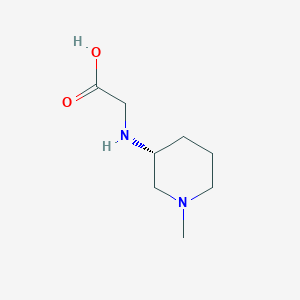![molecular formula C8H16N2O2 B7984892 [Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7984892.png)
[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is significant in medicinal chemistry due to its ability to interact with various biological targets. The compound’s unique stereochemistry and functional groups make it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the amino and acetic acid groups. One common method is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the methyl and acetic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.
化学反応の分析
Types of Reactions
[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, [Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its interactions with enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential to treat various diseases. Its interactions with biological targets can lead to the development of new medications with improved efficacy and safety profiles.
Industry
Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of [Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s stereochemistry and functional groups play a crucial role in determining its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as proline and pyrrolizidine alkaloids. These compounds share the pyrrolidine ring structure but differ in their functional groups and stereochemistry.
Uniqueness
What sets [Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid apart is its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile reactivity. Its applications in chemistry, biology, medicine, and industry highlight its importance in scientific research and commercial production. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.
特性
IUPAC Name |
2-[methyl-[(3S)-1-methylpyrrolidin-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-4-3-7(5-9)10(2)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIURLGNVDSYFFF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7984809.png)
![[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7984812.png)
![[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7984817.png)
![[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B7984821.png)





![[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B7984853.png)
![1-[(R)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone](/img/structure/B7984858.png)

![[Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7984899.png)
![[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7984901.png)
